molecular formula C9H10F3NS B13960813 1,1,1-trifluoro-N-(2-(methylthio)benzyl)methanamine

1,1,1-trifluoro-N-(2-(methylthio)benzyl)methanamine

Cat. No.: B13960813
M. Wt: 221.24 g/mol
InChI Key: AMMBZPBXYIIYQO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(2-(methylthio)benzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a benzylamine structure

Preparation Methods

The synthesis of 1,1,1-trifluoro-N-(2-(methylthio)benzyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)benzylamine with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1,1,1-Trifluoro-N-(2-(methylthio)benzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,1,1-Trifluoro-N-(2-(methylthio)benzyl)methanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(2-(methylthio)benzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methylthio group can modulate its chemical reactivity. The pathways involved in the compound’s effects depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

1,1,1-Trifluoro-N-(2-(methylthio)benzyl)methanamine can be compared with similar compounds, such as:

    1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine: This compound has a similar structure but with the methylthio group in a different position on the benzyl ring.

    1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine: This compound contains an additional methyl group on the nitrogen atom, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical behavior.

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(2-methylsulfanylphenyl)methyl]methanamine

InChI

InChI=1S/C9H10F3NS/c1-14-8-5-3-2-4-7(8)6-13-9(10,11)12/h2-5,13H,6H2,1H3

InChI Key

AMMBZPBXYIIYQO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CNC(F)(F)F

Origin of Product

United States

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